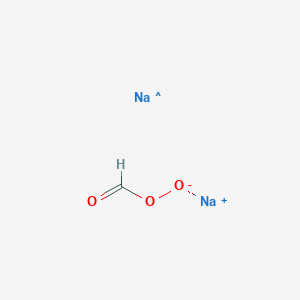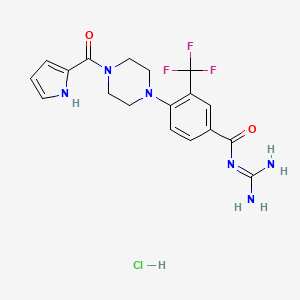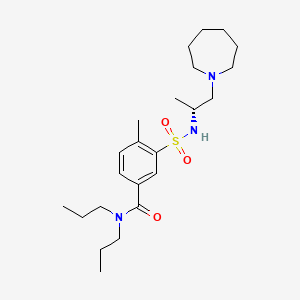
BChE-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-30 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline Butyrylcholinesterase is found in the blood plasma and liver and plays a role in the breakdown of acetylcholine, a neurotransmitter
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer selectivity and potency to the inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
BChE-IN-30 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can modulate the compound’s activity and selectivity. These derivatives are often tested for their efficacy and safety in biological assays.
Scientific Research Applications
BChE-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of butyrylcholinesterase inhibitors.
Biology: Employed in assays to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s disease, where butyrylcholinesterase activity is implicated.
Industry: Utilized in the development of diagnostic assays and screening tools for butyrylcholinesterase activity.
Mechanism of Action
BChE-IN-30 exerts its effects by binding to the active site of butyrylcholinesterase, inhibiting its enzymatic activity. This binding prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The inhibition of butyrylcholinesterase can modulate cholinergic neurotransmission and has potential therapeutic benefits in conditions where acetylcholine levels are dysregulated.
Comparison with Similar Compounds
BChE-IN-30 is compared with other butyrylcholinesterase inhibitors, such as:
Tacrine: An older inhibitor with less selectivity and more side effects.
Donepezil: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used in Alzheimer’s disease treatment.
Rivastigmine: Another dual inhibitor with a different mechanism of action.
This compound is unique in its high selectivity for butyrylcholinesterase, making it a valuable tool for studying the specific role of this enzyme without affecting acetylcholinesterase activity.
Conclusion
This compound is a selective butyrylcholinesterase inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps and careful optimization of reaction conditions. The compound undergoes various chemical reactions, leading to derivatives with different properties. This compound’s mechanism of action involves inhibiting butyrylcholinesterase, which can modulate cholinergic neurotransmission. Compared to similar compounds, this compound offers unique advantages in selectivity and specificity.
Properties
Molecular Formula |
C23H39N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
3-[[(2R)-1-(azepan-1-yl)propan-2-yl]sulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C23H39N3O3S/c1-5-13-26(14-6-2)23(27)21-12-11-19(3)22(17-21)30(28,29)24-20(4)18-25-15-9-7-8-10-16-25/h11-12,17,20,24H,5-10,13-16,18H2,1-4H3/t20-/m1/s1 |
InChI Key |
PMHDNCZSKVSYPE-HXUWFJFHSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N[C@H](C)CN2CCCCCC2 |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)CN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
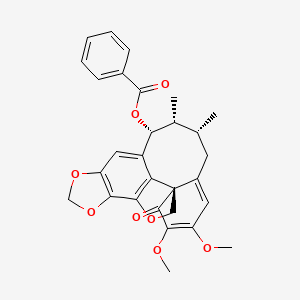

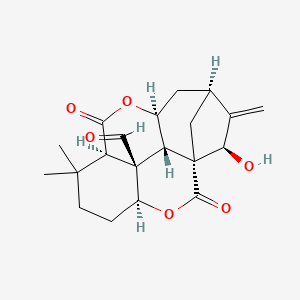
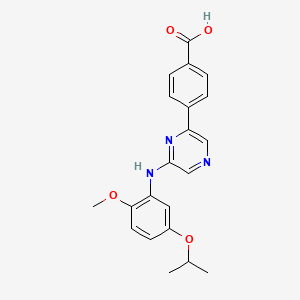
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

